

Physicochemical Properties of Glycolic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Glycolic Acid

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This technical guide provides a comprehensive overview of the core physicochemical properties of **glycolic acid**. All quantitative data is summarized in a structured table for easy comparison. Detailed methodologies for key experiments are provided, and relevant biological signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Data

Glycolic acid (2-hydroxyacetic acid) is the smallest of the α -hydroxy acids (AHAs), a class of compounds widely used in dermatology and organic synthesis.[1][2] Its small molecular size allows for effective penetration through the skin.[3]

Property	Value	References
Molecular Formula	C ₂ H ₄ O ₃	[2]
Molecular Weight	76.05 g/mol	[2]
pKa	3.83	
Melting Point	75 - 80 °C	
Boiling Point	Decomposes above 100 °C	
Solubility in Water	Highly soluble	
Solubility in Organic Solvents	Soluble in methanol, ethanol, acetone, and ethyl acetate.	
logP (Octanol-Water Partition Coefficient)	-1.11	

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a weak acid like **glycolic acid** can be accurately determined by potentiometric titration. This method involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is incrementally added.

Materials and Equipment:

- pH meter with a glass electrode
- Burette (50 mL)
- Magnetic stirrer and stir bar
- Beaker (150 mL)
- Volumetric flask (200 mL)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

- **Glycolic acid** sample
- Standard pH buffer solutions (pH 4.00 and 7.00)
- Deionized water

Procedure:

- **Calibration of pH Meter:** Calibrate the pH meter using the standard buffer solutions of pH 4.00 and 7.00.
- **Sample Preparation:** Accurately weigh a known amount of **glycolic acid** and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.
- **Titration Setup:** Pipette a precise volume of the **glycolic acid** solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb does not come into contact with the stir bar.
- **Titration:** Begin stirring the solution at a moderate, constant speed. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.
- **Endpoint Determination:** As the pH begins to change more rapidly, decrease the volume of NaOH added in each increment (e.g., to 0.1 mL) to obtain more data points around the equivalence point. Continue the titration until the pH shows a significant and sustained increase.
- **Data Analysis:** Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. A more accurate determination of the equivalence point can be made by plotting the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$ vs. V).

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a particular solvent.

Materials and Equipment:

- Temperature-controlled shaker or incubator with a shaker
- Sealed containers (e.g., glass vials with screw caps)
- Analytical balance
- Centrifuge
- Syringe filters (e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
- **Glycolic acid** sample
- Solvent of interest (e.g., water, ethanol)

Procedure:

- **Preparation of a Saturated Solution:** Add an excess amount of **glycolic acid** to a known volume of the solvent in a sealed container. The excess solid should be visible.
- **Equilibration:** Place the sealed container in a temperature-controlled shaker and agitate it for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation, centrifuge the sample.
- **Sample Collection:** Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles.

- **Quantification:** Determine the concentration of **glycolic acid** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This requires the prior creation of a calibration curve with standard solutions of known **glycolic acid** concentrations.
- **Reporting:** The solubility is reported as the concentration of **glycolic acid** in the saturated solution at the specified temperature, typically in units of mg/mL or mol/L.

Determination of logP by HPLC

The partition coefficient (logP) can be determined experimentally using reverse-phase high-performance liquid chromatography (RP-HPLC). This method measures the retention time of the compound on a nonpolar stationary phase.

Materials and Equipment:

- HPLC system with a UV detector
- Reverse-phase column (e.g., C18)
- Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile)
- **Glycolic acid** sample
- A series of reference compounds with known logP values

Procedure:

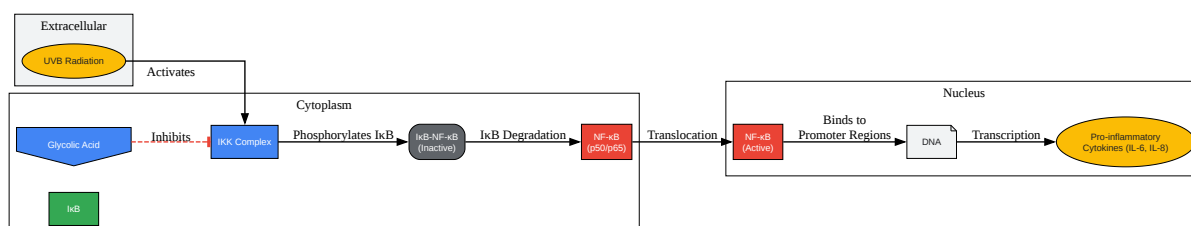
- **Preparation of Standard Solutions:** Prepare solutions of the reference compounds and the **glycolic acid** sample in the mobile phase.
- **Chromatographic Analysis:** Inject each standard solution and the sample solution onto the HPLC column. Record the retention time for each compound.
- **Calculation of Retention Factor (k')**: The retention factor for each compound is calculated using the formula: $k' = (t_R - t_0) / t_0$, where t_R is the retention time of the compound and t_0 is the dead time (retention time of an unretained compound).

- Calibration Curve: Plot a graph of the logarithm of the retention factor ($\log k'$) for the reference compounds (y-axis) against their known $\log P$ values (x-axis). A linear relationship should be observed.
- Determination of $\log P$ for **Glycolic Acid**: From the $\log k'$ value obtained for **glycolic acid**, use the calibration curve to determine its $\log P$ value.

Biological Signaling Pathways and Experimental Workflows

Glycolic Acid and the NF- κ B Signaling Pathway

Glycolic acid has been shown to suppress UVB-induced inflammation in keratinocytes by modulating the NF- κ B signaling pathway. UVB radiation typically activates this pathway, leading to the production of pro-inflammatory cytokines. **Glycolic acid** can inhibit this activation.

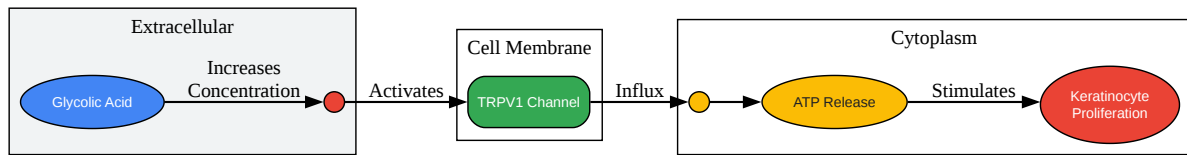


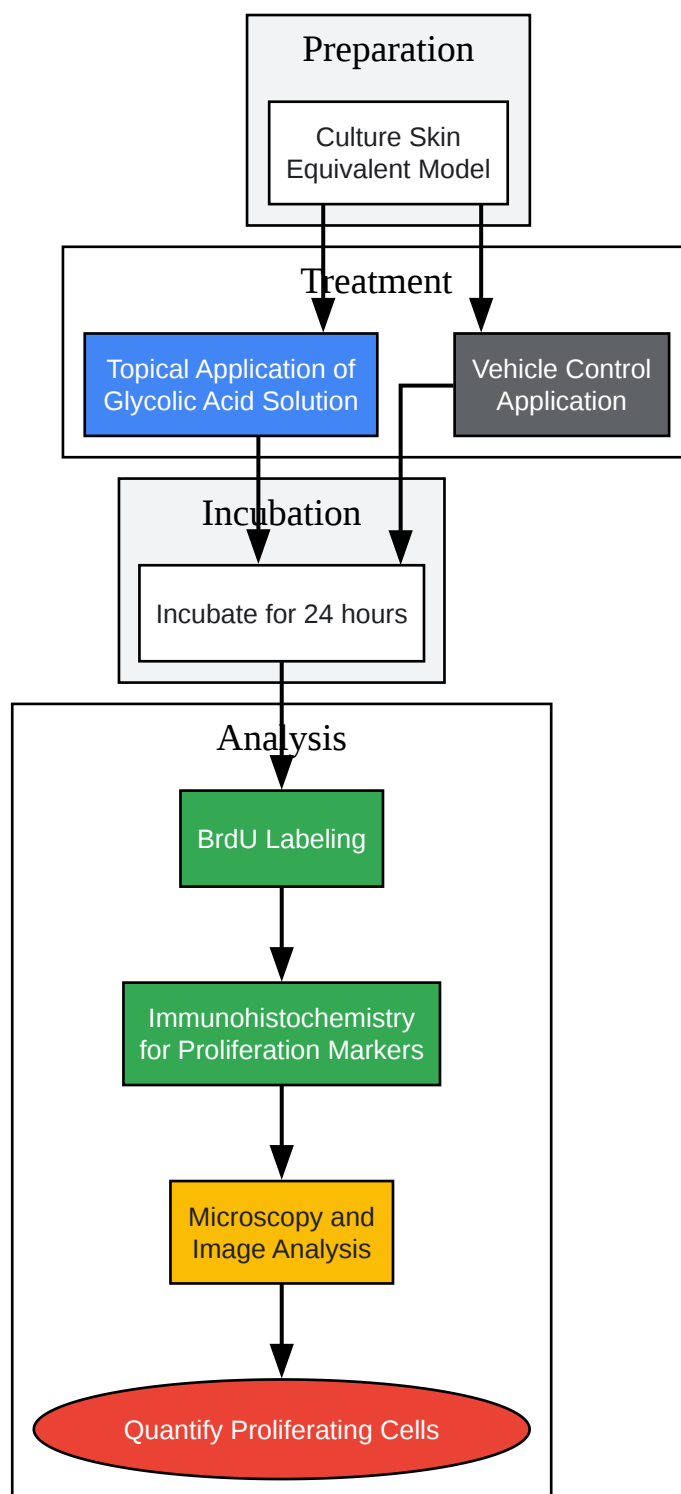
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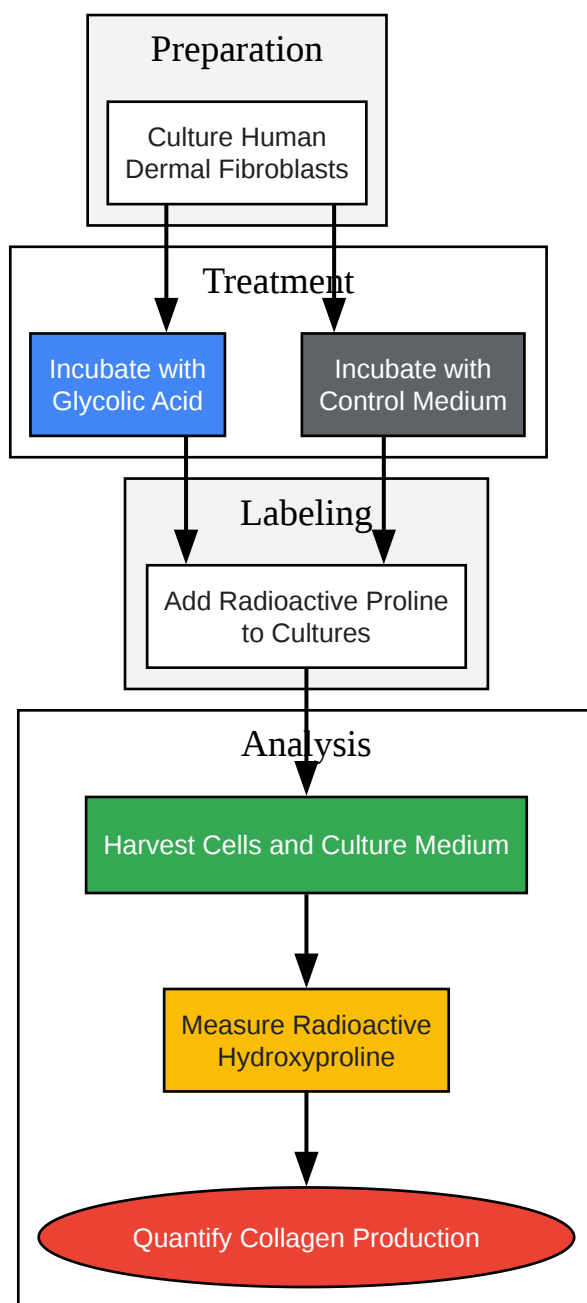
Caption: **Glycolic acid** inhibits UVB-induced inflammation by suppressing the activation of the IKK complex in the NF- κ B pathway.

Glycolic Acid and TRPV1 Signaling in Keratinocytes

Glycolic acid can induce keratinocyte proliferation through a mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The acidic nature of **glycolic acid** leads to an increase in proton concentration, which activates TRPV1.







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References

- 1. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycolic Acid | HOCH₂COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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